1-(3-Aminophenyl)cyclopropanecarboxamide
Overview
Description
1-(3-Aminophenyl)cyclopropanecarboxamide is a cyclic organic compound with the molecular formula C10H12N2O. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and further studies are needed to identify its specific targets and their roles.
Mode of Action
Cyclopropane derivatives, a class of compounds to which 1-(3-aminophenyl)cyclopropanecarboxamide belongs, are known to react with double bonds in alkenes or cycloalkenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
As a cyclopropane derivative, it may be involved in reactions with alkenes or cycloalkenes , which could potentially affect various biochemical pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor at elevated temperatures (200 to 260°C) and pressures (10 to 100 bar) in the absence of a catalyst or solvent. This process yields cyclopropanecarboxamide, which can then be further reacted with 3-aminophenyl derivatives to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Aminophenyl)cyclopropanecarboxamide has diverse applications in scientific research:
Comparison with Similar Compounds
- 1-(4-Aminophenyl)cyclopropanecarboxamide
- 1-(2-Aminophenyl)cyclopropanecarboxamide
- Cyclopropanecarboxamide derivatives with different substituents on the phenyl ring
Uniqueness: 1-(3-Aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups provides distinct properties compared to its isomers and other derivatives .
Properties
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLPQSTQGHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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